molecular formula C10H16O4 B6610654 methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2383677-53-8

methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B6610654
CAS No.: 2383677-53-8
M. Wt: 200.23 g/mol
InChI Key: UFCDMWLEFSSRAC-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, commonly referred to as Methyl 1-HMBC, is an organic compound that is used in a variety of scientific and medical applications. Methyl 1-HMBC is a versatile compound that can be used in a variety of synthetic methods and as a reagent in various biochemical and physiological processes.

Scientific Research Applications

Methyl 1-HMBC has a wide range of scientific applications. It is used in the synthesis of a variety of compounds, such as drugs and polymers. It is also used as a reagent in biochemical and physiological processes. For example, it is used to synthesize a variety of enzymes, hormones, and other biomolecules. It is also used as a reagent in the synthesis of polysaccharides, proteins, and nucleic acids. In addition, it is used in the synthesis of fluorescent dyes and other fluorescent compounds.

Mechanism of Action

Methyl 1-HMBC acts as a catalyst in a variety of biochemical and physiological processes. It is capable of catalyzing the formation of a variety of compounds, such as enzymes, hormones, and other biomolecules. It is also capable of catalyzing the formation of polysaccharides, proteins, and nucleic acids. In addition, it is able to catalyze the formation of fluorescent dyes and other fluorescent compounds.
Biochemical and Physiological Effects
Methyl 1-HMBC has a variety of biochemical and physiological effects. It is capable of catalyzing the formation of a variety of compounds, such as enzymes, hormones, and other biomolecules. It is also capable of catalyzing the formation of polysaccharides, proteins, and nucleic acids. In addition, it is able to catalyze the formation of fluorescent dyes and other fluorescent compounds.

Advantages and Limitations for Lab Experiments

Methyl 1-HMBC is a versatile compound that has a variety of advantages and limitations for lab experiments. One of the main advantages of using Methyl 1-HMBC is that it is relatively easy to synthesize and can be used in a variety of synthetic methods. In addition, it is a relatively stable compound and is not easily degraded. However, it is important to note that Methyl 1-HMBC is sensitive to light and heat and should be stored in a dark, cool place.

Future Directions

Methyl 1-HMBC has a wide range of potential future directions. One potential future direction is the development of new synthetic methods for the synthesis of Methyl 1-HMBC. Another potential future direction is the development of new methods for the use of Methyl 1-HMBC in biochemical and physiological processes. Additionally, there is potential for the development of new fluorescent dyes and other fluorescent compounds using Methyl 1-HMBC. Finally, there is potential for the development of new methods for the detection and quantification of Methyl 1-HMBC.

Synthesis Methods

Methyl 1-HMBC can be synthesized through a variety of methods. One of the most common methods is the reaction of methyl 1-hydroxybenzene-2-carboxylate with sodium hydroxide. This reaction produces Methyl 1-HMBC and sodium benzoate as the byproducts. Other methods of synthesis include the reaction of methyl 1-hydroxybenzene-2-carboxylate with acetic anhydride, the reaction of methyl 1-hydroxybenzene-2-carboxylate with aqueous ammonia, and the reaction of methyl 1-hydroxybenzene-2-carboxylate with sodium bicarbonate.

Properties

IUPAC Name

methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCDMWLEFSSRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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